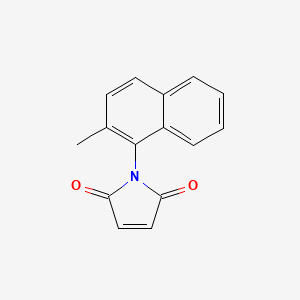
N-(2-Methyl-1-naphthyl)maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-1-naphthyl)maleimide is an organic compound with the molecular formula C15H11NO2 It is a derivative of maleimide, where the maleimide ring is substituted with a 2-methyl-1-naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-naphthyl)maleimide typically involves the reaction of maleic anhydride with 2-methyl-1-naphthylamine. The reaction is carried out in the presence of an acid catalyst and a suitable solvent. The process involves the formation of an intermediate maleamic acid, which is then cyclized to form the desired maleimide compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvent and catalyst can vary depending on the specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methyl-1-naphthyl)maleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the maleimide ring to a succinimide ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the maleimide ring is substituted with different nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the maleimide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, succinimide derivatives, and various substituted maleimides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-1-naphthyl)maleimide has a wide range of applications in scientific research:
Biology: The compound is used in bioconjugation techniques for labeling and modifying proteins and peptides.
Medicine: This compound derivatives have shown potential as antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism of action of N-(2-Methyl-1-naphthyl)maleimide involves its reactivity towards thiol groups in biological molecules. The compound undergoes a Michael addition reaction with thiol groups, forming stable thioether bonds. This reactivity is exploited in bioconjugation and protein labeling techniques . Additionally, the compound’s ability to inhibit certain enzymes, such as protein kinases, contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenylmaleimide
- N-(1-Naphthyl)maleimide
- N-p-Chlorophenylmaleimide
Comparison
N-(2-Methyl-1-naphthyl)maleimide is unique due to the presence of the 2-methyl-1-naphthyl group, which imparts distinct electronic and steric properties. This substitution enhances its reactivity and selectivity in various chemical reactions compared to other maleimide derivatives. Additionally, the compound’s specific interactions with biological molecules make it a valuable tool in bioconjugation and medicinal chemistry .
Eigenschaften
CAS-Nummer |
70017-56-0 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-(2-methylnaphthalen-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H11NO2/c1-10-6-7-11-4-2-3-5-12(11)15(10)16-13(17)8-9-14(16)18/h2-9H,1H3 |
InChI-Schlüssel |
MEZJQXVOMGUAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)N3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


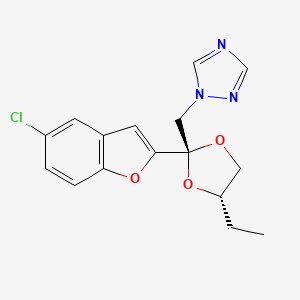
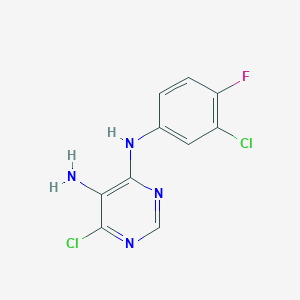
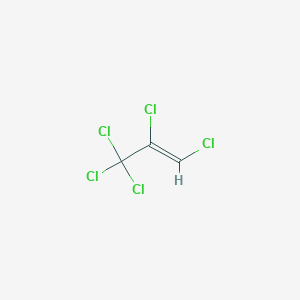


![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
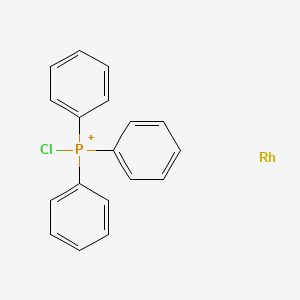
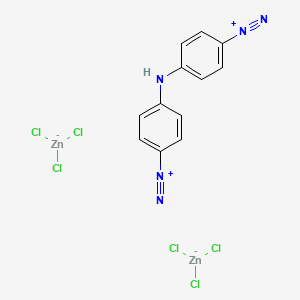


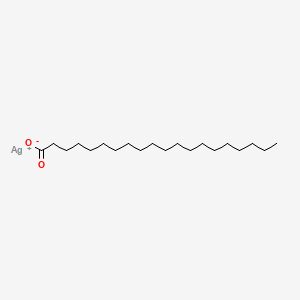
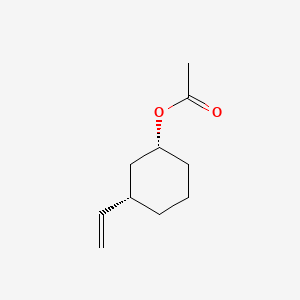
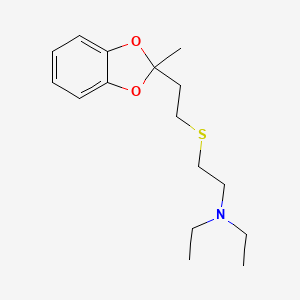
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)
